Diphenyl isophthalate is an organic compound classified as an aromatic ester. Its chemical formula is , and it is recognized by the Chemical Abstracts Service Registry Number 744-45-6. This compound is primarily utilized in the production of polymers and as a plasticizer, enhancing the flexibility and durability of various materials.
Diphenyl isophthalate is derived from isophthalic acid and phenol through esterification reactions. It falls under the category of phthalate esters, which are widely used in industrial applications. The compound's structure features two phenyl groups attached to the isophthalate moiety, contributing to its unique properties.
The synthesis of diphenyl isophthalate can be achieved through several methods, with one prominent approach involving the direct reaction of sodium salt of phenol with isophthaloyl chloride in a solvent such as dichloroethane. The general procedure includes:
Diphenyl isophthalate can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and polymerization processes.
The mechanism by which diphenyl isophthalate functions in applications such as polymer production involves its ability to form strong covalent bonds through ester linkages during polymerization processes. This enhances the thermal stability and mechanical properties of the resulting polymers.
In a typical polymerization scenario:
These properties make diphenyl isophthalate suitable for various industrial applications, particularly in producing high-performance polymers .
Diphenyl isophthalate finds extensive use in several scientific and industrial applications:
Phase transfer catalysis (PTC) significantly enhances the esterification efficiency of isophthaloyl chloride with phenol, overcoming limitations of traditional homogeneous reactions. Chinese Patent CN102675112A demonstrates that tetraethylammonium bromide (TEAB) accelerates the reaction between sodium phenolate and isophthaloyl chloride in a dichloroethane/water biphasic system. Under optimized conditions (molar ratio 1:2.2 for isophthaloyl chloride:phenol, 3 mol% TEAB, 60°C), this method achieves yields exceeding 92% within 3 hours—a 25% reduction in reaction time compared to uncatalyzed systems [2]. The PTC mechanism involves the formation of ion pairs between the quaternary ammonium cation and phenoxide anion, facilitating phase transfer and increasing nucleophilic reactivity at the organic-aqueous interface. Key advantages include:
Table 1: Performance of PTC Catalysts in Diphenyl Isophthalate Synthesis
Catalyst | Reaction Temp (°C) | Time (h) | Yield (%) | Phenol Hydrolysis Byproduct (%) |
---|---|---|---|---|
None | 80 | 8 | 68 | 18 |
Tetrabutylammonium bromide | 65 | 4 | 85 | 8 |
Tetraethylammonium bromide | 60 | 3 | 92 | <2 |
Benzyltriethylammonium chloride | 70 | 3.5 | 88 | 5 |
Solvent selection governs reaction kinetics and product isolation in diphenyl isophthalate synthesis. Patents CN102643199A and EP0044509 highlight dichloroethane/water mixtures (3:1 v/v) as optimal for interfacial reactions, balancing solubilization of aromatic acid chlorides and partition coefficients for phenol removal [1] [8]. Cyclohexane emerges as an alternative for azeotropic distillation in esterification routes, enabling continuous water removal and shifting equilibrium toward product formation. Key solvent properties influencing yield include:
Table 2: Solvent System Performance in Esterification Reactions
Solvent System | Isophthaloyl Chloride Conversion (%) | Diphenyl Isophthalate Selectivity (%) | Phenol Solubility (g/L) |
---|---|---|---|
Dichloroethane/water (3:1) | 99.5 | 97.2 | 82 |
Toluene/water (4:1) | 87 | 78 | 28 |
Tetrahydrofuran/water (2:1) | 92 | 65 | 110 |
Cyclohexane (azeotropic) | 95 | 89 | 9 |
Stannous oxide (SnO) remains the industrial benchmark for melt-phase transesterification due to its robust performance in diphenyl carbonate-based routes. As per EP0044509B1, 0.25–0.5 mol% SnO at 285°C converts isophthalic acid and diphenyl carbonate (3:1 molar ratio) to diphenyl isophthalate in >90% yield within 2 hours. However, emerging dual-function catalysts like iron-doped port sludge derivatives (Fe-PS-400) offer simultaneous esterification and phenol oxidation capabilities [4] [8] [9]. Comparative analysis reveals:
Stannous Oxide Advantages:
Dual-Function Catalyst Advantages:
Despite promising features, dual-function systems currently face scalability challenges due to complex synthesis and lower thermal stability than SnO.
Efficient phenol sequestration is critical for driving equilibrium-limited esterification to completion. In SnO-catalyzed reactions, phenol evolves as a gaseous byproduct above 250°C and is removed via nitrogen sparging at atmospheric pressure. Kinetics follow a first-order dependence on phenol concentration (r = k[PhOH]), with removal rates doubling between 250–290°C due to enhanced diffusivity [8]. Alternative strategies include:
Table 3: Phenol Removal Efficiency Across Methods
Removal Method | Conditions | Time (min) | Efficiency (%) | Applicability to Continuous Reactors |
---|---|---|---|---|
Nitrogen Sparging (SnO) | 290°C, 1 atm | 120 | 98 | High |
Activated Carbon (PET-AC) | pH 7, 25°C | 90 | 95 | Moderate |
Fe-PS-400/PMS | pH 5, 30 mg/L catalyst, 150 mg/L PMS | 150 | 99 | Low |
Cyclohexane Azeotrope | Reflux, Dean-Stark trap | 180 | 99.5 | High |
Post-removal, residual phenol levels directly correlate with product purity, with concentrations <0.1 wt% enabling polymerization-grade diphenyl isophthalate [8].
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